Sodium (5or8)-((4-hydroxy-2-methylphenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate

Description

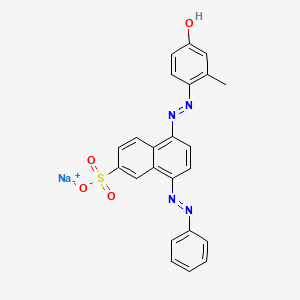

Chemical Identification and Structure Sodium (5or8)-((4-hydroxy-2-methylphenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate is a complex azo dye characterized by two azo (-N=N-) linkages connecting substituted aromatic groups to a naphthalene backbone. The compound’s structure includes a naphthalene ring substituted with sulphonate (-SO₃⁻Na⁺) and azo-bound phenyl groups: one phenyl ring bearing a hydroxyl (-OH) and methyl (-CH₃) group at positions 4 and 2, respectively, and another phenyl group without additional substituents. The "5or8" and "8or5" notation indicates positional isomerism in the azo group attachment on the naphthalene ring .

Properties

CAS No. |

68039-07-6 |

|---|---|

Molecular Formula |

C23H17N4NaO4S |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

sodium;5-[(4-hydroxy-2-methylphenyl)diazenyl]-8-phenyldiazenylnaphthalene-2-sulfonate |

InChI |

InChI=1S/C23H18N4O4S.Na/c1-15-13-17(28)7-10-21(15)25-27-22-11-12-23(26-24-16-5-3-2-4-6-16)20-14-18(32(29,30)31)8-9-19(20)22;/h2-14,28H,1H3,(H,29,30,31);/q;+1/p-1 |

InChI Key |

OLRLFBQGSQZZDI-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=CC(=C1)O)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Fundamental Reaction Mechanisms

Diazotization and Coupling Principles

Azo dye synthesis universally relies on diazotization of aromatic amines followed by electrophilic aromatic substitution. For this compound, two distinct diazonium salts are required:

- 4-Hydroxy-2-methylaniline-derived diazonium salt : Generated via reaction with nitrous acid (HNO₂) in hydrochloric acid (HCl) at 0–5°C.

- Aniline-derived diazonium salt : Prepared similarly but coupled secondarily to avoid premature decomposition.

The naphthalene-2-sulphonate backbone acts as a coupling component, with its sulfonate group directing electrophilic attack to the 5 and 8 positions due to meta-directing effects.

Traditional Batch Synthesis

Stepwise Procedure

First Diazotization and Coupling

Diazotization of 4-Hydroxy-2-Methylaniline :

Coupling with Naphthalene-2-Sulphonate :

Second Diazotization and Coupling

Diazotization of Aniline :

Coupling to the Intermediate :

Continuous Flow Synthesis

Reactor Design and Optimization

Modern approaches utilize bubble column reactors to enhance mixing and thermal control:

- Diazotization Stream : Aniline hydrochloride (0.35 M) and NaNO₂ (0.32 M) in H₂O, cooled to 0°C.

- Coupling Stream : Sodium naphthalene-2-sulphonate (0.35 M) in NaOH/H₂O, precooled to 5°C.

- Residence Time : 15 minutes at 10°C for complete coupling.

Performance Metrics

| Metric | Batch Method | Continuous Flow |

|---|---|---|

| Throughput | 5 TPD | 20 TPD |

| Ice Consumption | 20,366 kg/day | 0 kg/day |

| Yield | 90% | 96% |

Regioselectivity and Structural Analysis

Industrial-Scale Considerations

Cost and Efficiency

Challenges and Innovations

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

5-(4-hydroxy-2-methylphenyl)azo-8-(phenylazo)naphthalene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Aromatic amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

5-(4-hydroxy-2-methylphenyl)azo-8-(phenylazo)naphthalene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.

Industry: Widely used as a dye in textiles, food coloring, and cosmetics due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 5-(4-hydroxy-2-methylphenyl)azo-8-(phenylazo)naphthalene-2-sulphonate (sodium salt) primarily involves its interaction with biological molecules through the azo groups. These groups can undergo reduction in biological systems, leading to the formation of aromatic amines, which can then interact with various cellular components. The compound’s ability to bind to proteins and nucleic acids makes it useful in various biological applications.

Comparison with Similar Compounds

CAS Numbers and Regulatory Status

- CAS No. 68039-07-6: Registered on 31/05/2018 under EINECS No. 268-229-0 .

- CAS No. 70660-63-8: Associated with a related isomer, (5or8)-[[2,4-diamino-5-[(4-sulphophenyl)azo]phenyl]azo]-(8or5)-(phenylazo)naphthalene-2-sulphonate .

This compound is primarily used in industrial dyeing and specialty chemical applications, leveraging its sulfonate groups for water solubility and azo linkages for chromophoric properties.

Structural Analogs and Substituent Effects

The following table compares key structural and functional differences between the target compound and related azo dyes/sulphonates:

Key Observations :

- Substituent Impact on Solubility : The sulphonate (-SO₃⁻Na⁺) group enhances water solubility in all compounds, making them suitable for aqueous applications. However, additional groups like methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) in analogs reduce polarity slightly, affecting compatibility with hydrophobic matrices (e.g., concrete or plastics) .

- Chromophore Diversity: The target compound’s hydroxyl (-OH) and methyl (-CH₃) groups on the phenyl ring contribute to a distinct absorption spectrum compared to nitro (-NO₂) or ethoxy substituents in analogs. For example, nitro groups (CI 20470) shift absorption to longer wavelengths, yielding deeper red hues .

- Isomerism Effects : Positional isomerism (e.g., 5or8 vs. 8or5 attachment) in the target compound and its analogs can alter steric hindrance and conjugation length, influencing dye stability and colorfastness .

Regulatory and Market Trends

- Market Demand : Asia-Pacific dominates the sulphonate market, driven by construction (SNF) and textile dyeing (azo compounds). The target compound’s niche applications limit its market share compared to SNF .

Q & A

Q. What is the optimal synthetic route for Sodium (5or8)-((4-hydroxy-2-methylphenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate?

The compound is synthesized via diazotization and coupling reactions. Specifically, diazotized 4-amino-5-methoxy-2-methylbenzenesulfonic acid is coupled with 6-hydroxy-2-naphthalenesulfonic acid, followed by purification as the sodium salt . Critical parameters include pH control (acidic conditions for diazotization) and temperature regulation (0–5°C) to stabilize reactive intermediates. Post-synthesis purification involves recrystallization or chromatographic methods to remove unreacted precursors .

Q. How can HPLC be utilized to assess the purity of this compound?

Reverse-phase HPLC with a C18 column (250 mm × 4.6 mm, 5 µm) is recommended. Use a gradient elution system with 0.05 M ammonium acetate (Eluent A) and methanol (Eluent B). Detection via UV-Vis/PDA at 235 nm and 254 nm ensures identification of sulfonate and azo bond absorption bands. Injection volume: 20 µL; flow rate: 1 mL/min . This method resolves impurities like unreacted amines or sulfonic acid derivatives.

Q. What spectroscopic techniques are suitable for structural characterization?

- UV-Vis Spectroscopy : Confirms λmax of azo bonds (400–600 nm) and aromatic sulfonate groups (250–300 nm) .

- FT-IR : Identifies sulfonate (-SO3<sup>−</sup>) stretches at 1030–1200 cm<sup>−1</sup> and hydroxyl (-OH) vibrations at 3200–3600 cm<sup>−1</sup> .

- <sup>1</sup>H NMR : Assigns proton environments of naphthalene rings (δ 7.0–8.5 ppm) and methyl/methoxy substituents (δ 2.0–4.0 ppm) .

Advanced Research Questions

Q. How do reductive cleavage conditions affect the azo bonds in this compound?

Azo bonds (-N=N-) undergo reduction to amines using sodium dithionite (Na2S2O4) in acidic media (pH 3–5). Kinetic studies show a two-step mechanism: initial protonation of the azo group followed by electron transfer from the reductant . By-products like sulfonated amines can form if reduction is incomplete; monitoring via TLC or HPLC is critical .

Q. What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps to assess redox activity. Molecular electrostatic potential (MEP) maps reveal nucleophilic regions (sulfonate groups) and electrophilic sites (azo bonds), guiding reactivity predictions . Solvent effects (e.g., water) are modeled using the polarizable continuum model (PCM) .

Q. How can positional isomerism (5or8 vs. 8or5 substitution) be resolved experimentally?

Isomeric separation requires optimized HPLC conditions with ion-pair reagents (e.g., tetrabutylammonium phosphate) to enhance retention differences. Alternatively, <sup>13</sup>C NMR distinguishes substitution patterns via carbon chemical shifts: C5 substitution causes upfield shifts (~δ 120 ppm) compared to C8 (~δ 125 ppm) . X-ray crystallography definitively assigns regiochemistry but demands high-purity crystals .

Q. What strategies mitigate contradictions in reported solubility data?

Discrepancies arise from sulfonate group hydration states or counterion effects (Na<sup>+</sup> vs. K<sup>+</sup>). Standardize solubility measurements in buffered solutions (e.g., pH 7.4 PBS) at 25°C. Use nephelometry for turbidity-based solubility profiling . Cross-validate with computational solubility parameters (e.g., Hansen solubility sphere) .

Methodological Considerations

Q. How to design stability studies under varying pH and temperature?

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via UV-Vis absorbance loss at λmax.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (typically >200°C for sulfonates) .

Q. What protocols evaluate biological interactions (e.g., protein binding)?

- Fluorescence Quenching : Titrate the compound into bovine serum albumin (BSA) and measure fluorescence emission at 340 nm (excitation: 280 nm). Calculate binding constants (Kb) via Stern-Volmer plots .

- Cytotoxicity Assays : Use MTT assays on human cell lines (e.g., HEK293) to assess IC50 values, ensuring concentrations <1 mM to avoid nonspecific effects .

Tables for Key Data

Table 1: Common Reagents for Functionalization

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO4 (acidic) | Sulfonic acids |

| Reduction | Na2S2O4 (pH 4) | Amines |

| Substitution | SOCl2/DMF | Sulfonyl chlorides |

Table 2: HPLC Retention Times for Related Compounds

| Compound | Retention Time (min) | Column | Eluent Ratio (A:B) |

|---|---|---|---|

| Parent | 12.3 | C18 | 70:30 |

| By-product | 8.9 | C18 | 70:30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.